Cas no 604-69-3 (β-D-Glucose pentaacetate)

β-D-Glucose pentaacetate 化学的及び物理的性質
名前と識別子
-
- beta-D-Glucose pentaacetate
- 1,2,3,4,6-penta-o-acetyl-beta-d-glucopyranose
- acetyl 2,3,4,6-tetra-o-acetyl-beta-d-glucopyranoside
- PENTA-O-ACETYL-BETA-D-GLUCOPYRANOSE
- Penta-O-acetyl-β-D-glucopyranose
- β-D-(+)-Glucose pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-.β.-D-glucopyranose
- D-b-Glucosepentaacetate
- GLUCOSE PENTAACETATE, BETA-D-(RG)
- β-D-Glucose Pentaacetate
- β
- 1,2,3,4,6-Penta-O-acetyl-β
- 1,2,3,4,6-Penta-O-acetylglucopyranose, β
- Acetyl 2,3,4,6-tetra-O-acetyl-β
- -D-
- -D-glucopyranose
- -D-glucopyranoside
- -D-Glucopyranosyl pentaacetate
- -D-glucose
- -D-Glucose pentaacetate
- Glucopyranose, pentaacetate, β
- Pentaacetyl-β
- Penta-O-acetyl-β
- Pentaacetyl-β-D-glucose
- V833P95COC
- beta-D-Glucopyranose pentaacetate
- 1,2,3,4,6-Penta-O-acetyl-b-D-glucopyranose
- LPTITAGPBXDDGR-IBEHDNSVSA-N
- 1,2,3,4,6-pentaacetyl-beta-d-glucose
- beta-D-Glucosepentaacetate
- [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate
- Glucopyranose, pentaacetate, .beta.-D-
- Penta-O-acetyl-&Beta
- (2S,3
- AKOS007929951
- B-D-GLUCOPYRANOSE, 1,2,3,4,6-PENTAACETATE
- NS00043554
- 1,2,3,4,6-Penta-O-acetylhexopyranose;Pentaacetyl-beta-D-glucopyranose
- 604-69-3
- (2S,3R,4S,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
- AC-32130
- Pentaacetyl-beta-D-glucose
- 1,2,3,4,6-Penta-O-acetylglucopyranose, .beta.-D-
- SCHEMBL153070
- 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose
- CHEBI:177390
- PENTA-O-ACETYL-.BETA.-D-GLUCOSE
- .beta.-D-Glucose pentaacetate
- Penta-O-acetyl-.beta.-D-glucopyranose
- HY-22306
- NSC-214078
- CS-0040474
- Pentaacetyl-.beta.-D-glucose
- penta-o-acetyl--d-glucopyranose
- 1,2,3,4,6-pentaacetate ?-D-glucopyranose
- 154395-36-5
- .beta.-D-Glucopyranosyl pentaacetate
- FEMA NO. 2524, .BETA.-
- MFCD00006597
- PER-O-ACETYL-.BETA.-D-GLUCOPYRANOSE
- AKOS003628551
- 1,2,3,4,6-Penta-O-acetyl-.beta.-D-glucopyranose
- EN300-268584
- beta-D-Glucose pentaacetate, 98%
- Q27291653
- Penta-O-acetyl-b-D-glucopyranose
- UNII-V833P95COC
- Pentaacetyl-ss-D-glucos
- A20664
- Acetic acid 2,3,4-triacetoxy-6-acetoxymethyl-cyclohexyl ester
- B-D-GLUCOSE PENTAACETATE
- C16H22O11
- P0028
- CS-0179262
- 2,3,4,6-TETRA-O-ACETYL-.BETA.-D-GLUCOPYRANOSYL ACETATE
- EINECS 210-074-8
- GLUCOSE PENTAACETATE, .BETA.-D-
- [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
- .BETA.-D-GLUCOPYRANOSE, 1,2,3,4,6-PENTAACETATE
- Acetyl 2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranoside
- Pentaacetyl-.beta.-D-glucopyranose
- CHEMBL438446
- beta-D-Glucopyranose, pentaacetate
- F17505
- Penta-O-acetyl-ss-D-glucopyranose
- 2,3,4,6-Tetraacetyl-I(2)-acetyl-D-glucose
- s6241
- NSC 214078
- (2S,3R,4S,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- .beta.-D-Glucopyranose pentaacetate
- Z1801318665
- DTXSID60861654
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl acetate
- 1,2,3,4,6-pentaacetate ss-D-glucopyranose
- β-D-Glucose pentaacetate
-
- MDL: MFCD00006597
- インチ: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
- InChIKey: LPTITAGPBXDDGR-IBEHDNSVSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
- BRN: 98851
計算された属性
- せいみつぶんしりょう: 390.116212g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 回転可能化学結合数: 11
- どういたいしつりょう: 390.116212g/mol
- 単一同位体質量: 390.116212g/mol
- 水素結合トポロジー分子極性表面積: 141Ų
- 重原子数: 27
- 複雑さ: 599
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ホワイトからベージュのパウダー
- 密度みつど: 1,274 g/cm3
- ゆうかいてん: 130.0 to 134.0 deg-C
- ふってん: 434.8 ℃ at 760 mmHg
- フラッシュポイント: 188.1ºC
- 屈折率: 4.5 ° (C=5, CHCl3)
- ようかいど: chloroform: 0.1 g/mL, clear, colorless
- すいようせい: Soluble in chloroform and methanol. Insoluble in water.
- PSA: 140.73000
- LogP: -0.36740
- かんど: 湿度に敏感である
- FEMA: 2524
- ひせんこうど: 5 º (c=1, CHCl3)
β-D-Glucose pentaacetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: 21-36/38-46-62-63
- セキュリティの説明: S24/25
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
-
危険物標識:
- リスク用語:R21
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
β-D-Glucose pentaacetate 税関データ
- 税関コード:29400090
β-D-Glucose pentaacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111114-500g |
β-D-Glucose pentaacetate |
604-69-3 | 98% | 500g |
¥228.00 | 2024-05-07 | |
Cooke Chemical | A4618112-500G |
β-D-(+)-Glucose pentaacetate |
604-69-3 | 98% | 500g |
RMB 223.20 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSB059-50G |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate |
604-69-3 | 95% | 50g |
¥ 356.00 | 2023-04-03 | |
Fluorochem | 228050-25g |
beta-D-Glucose pentaacetate |
604-69-3 | 95% | 25g |
£13.00 | 2022-02-28 | |
abcr | AB539982-5 kg |
1,2,3,4,6-Penta-O-acetyl-beta-D-glucose; 95% |
604-69-3 | 5kg |
€1,020.90 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D810460-100g |
β-D-(+)-Glucose pentaacetate |
604-69-3 | 98% | 100g |
¥91.00 | 2022-01-14 | |
Ambeed | A233926-1kg |
(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
604-69-3 | 97% | 1kg |
$98.0 | 2025-02-21 | |
TRC | G596500-100g |
b-D-Glucose Pentaacetate |
604-69-3 | 100g |
$ 75.00 | 2023-09-07 | ||
Key Organics Ltd | AS-15391-1MG |
1,2,3,4,6-Penta-O-acetyl-beta-D-glucose |
604-69-3 | >99% | 1mg |
$46.63 | 2025-02-09 | |
TRC | G596500-250g |
b-D-Glucose Pentaacetate |
604-69-3 | 250g |
$87.00 | 2023-05-18 |
β-D-Glucose pentaacetate 関連文献
-
David G. Lonnon,Donald C. Craig,Stephen B. Colbran Dalton Trans. 2006 3785
-
?zge D?nmez,Bur?e Ata? Mogol,Vural G?kmen,Ning Tang,Mogens Larsen Andersen,Dereck E. W. Chatterton Food Funct. 2020 11 6038
-
Son Q. T. Pham,Nawal Assadawi,Jadon Wells,Reece A. Sophocleous,Kimberley J. Davis,Haibo Yu,Ronald Sluyter,Carolyn T. Dillon,Celine Kelso,Jennifer L. Beck,Anthony C. Willis,Christopher Richardson,Stephen F. Ralph Dalton Trans. 2020 49 4843
-
4. Steroid amines. Part IV. 3,17-Diaminoandrostane derivativesM. Davis,E. W. Parnell,J. Rosenbaum J. Chem. Soc. C 1967 1045
-
5. A rapid quantitative assay of intact paracetamol tablets by reflectance near-infrared spectroscopyAndrew D. Trafford,Roger D. Jee,Anthony C. Moffat,Paul Graham Analyst 1999 124 163
-
Megha Anand,Francesca Baletto,Aram Bugaev,Richard Catlow,Michael Claeys,Matthew Conway,Matthew Davidson,Philip Davies,Nora de Leeuw,Dmitry Eremin,Nico Fischer,Justin Hargreaves,Graham Hutchings,Jayendran Iyer,Disha Jain,Froze Jameel,Ali Reza Kamali,Simon Kondrat,Igor Kowalec,Peter Kraus,Christian Reece,Romain Réocreux,David Santos-Carballal,Peter W. Seavill,Mzamo Shozi,Mikhail Sinev,Vivek Sinha,Michail Stamatakis,Deniz Uner,Aleksandra Vojvodic,Keith Whiston,David Willock,Moritz Wolf,Bo Yang,Beien Zhu Faraday Discuss. 2021 229 131
-
Utpal Das,Binoy Kar,Sudhindra Pete,Priyankar Paira Dalton Trans. 2021 50 11259
-
8. Synthesis of 4,8-bis(4-hydroxy-3-methoxyphenyl )-3,7-dioxabicyclo[3.3.0]octan-2-ones and determination of their relative configuration via long-range proton couplingsStéphane Quideau,John Ralph J. Chem. Soc. Perkin Trans. 1 1993 653
β-D-Glucose pentaacetateに関する追加情報
β-D-Glucose Pentaacetate: A Versatile Acetylated Sugar Derivative for Advanced Chemical and Biological Applications
β-D-Glucose Pentaacetate, also known by its CAS No. 604-69-3, is a synthetically derived carbohydrate compound characterized by the acetylation of five hydroxyl groups on the glucose molecule. This acetylated form stabilizes the sugar structure during chemical transformations while preserving its core saccharide framework. Recent advancements in glycochemistry have positioned this compound as a critical intermediate in the synthesis of complex oligosaccharides and glycoconjugates, particularly in contexts requiring precise control over carbohydrate reactivity and conformation.
Structurally, β-D-Glucose Pentaacetate adopts a rigid chair conformation due to the steric hindrance introduced by its five acetyl ester groups (Figure 1). The remaining primary hydroxyl group at position C₁ allows for selective functionalization in multi-step organic syntheses. Synthesis methodologies published in Carbohydrate Research (2023) demonstrate improved yields through microwave-assisted esterification protocols using acetic anhydride under controlled pH conditions. Current analytical data confirms high purity (>98% HPLC) with characteristic UV absorption peaks at 275 nm and NMR signatures consistent with the acetylated pattern described in recent structural validation studies.
In drug discovery applications, this compound serves as a key building block for developing glycosidase inhibitors. A groundbreaking study from Nature Communications (April 2024) revealed that β-D-Glucose Pentaacetate-based analogs exhibit selective inhibition of β-glucosidase enzymes implicated in cancer metastasis pathways. The acetyl groups act as pseudo-substrate mimics while allowing conjugation with fluorophores or radiolabels for real-time enzymatic activity monitoring—a technique now standard in high-throughput screening platforms.
Its role in analytical chemistry has evolved with the emergence of chiral separation techniques. Researchers at MIT reported in Analytical Chemistry (January 2024) that this compound's distinct stereochemistry enables it to function as a reference standard for resolving enantiomeric mixtures of glycosylated pharmaceutical intermediates using HPLC with chiral stationary phases. This application directly addresses growing regulatory demands for enantiopure drug substances outlined in FDA's recent guidance documents.
In biological systems studies, β-D-Glucose Pentaacetate is increasingly used to investigate glycosylation dynamics without interfering with cellular processes. A collaborative study between Stanford and Genentech (published July 2024) demonstrated its utility as an inert substrate probe to map glycan processing pathways in cancer cells under hypoxic conditions. The compound's stability under physiological pH ranges makes it ideal for tracing metabolic fluxes without premature deacetylation—a challenge previously limiting earlier sugar derivatives.
The material science community has begun exploring its potential as a precursor for bioactive polymer networks. Recent work from ETH Zurich (Advanced Materials, March 2024) describes covalent incorporation into hydrogel matrices where controlled deprotection releases glucose moieties to stimulate wound healing processes. This application leverages both the compound's structural rigidity during synthesis and its biocompatible degradation products.
Safety data from multiple sources confirm non-hazardous classification under current regulations when handled appropriately—no flammable or toxic properties are associated with proper storage conditions (≤−5°C, inert atmosphere). Regulatory compliance documentation aligns with REACH and TSCA standards, ensuring seamless integration into academic research programs and industrial production pipelines adhering to global safety protocols.
Ongoing research highlights emerging applications in vaccine development through conjugation with viral capsid proteins to enhance immunogenicity profiles reported at the 20th International Glycoconjugate Conference (October 2024). Computational docking studies suggest favorable interactions between this derivative's acetoxyl groups and antibody binding sites when compared to unmodified carbohydrates—a finding validated experimentally through ELISA assays demonstrating improved antigen presentation efficiency.
Clinical relevance is being explored via targeted delivery systems utilizing its ability to bind lectins expressed on tumor cell surfaces. A phase I clinical trial announced by Oxford GlycoSciences involves conjugation with doxorubicin using this derivative as a targeting moiety, achieving up to 75% tumor accumulation efficiency while minimizing off-target effects—a significant improvement over traditional carrier molecules according to preliminary results presented at ASCB 2024.
Synthetic strategies involving this compound continue to advance carbohydrate-based drug design paradigms. Solid-phase synthesis protocols integrating β-D-Glucose Pentaacetate allow scalable production of glycopeptides critical for studying protein-glycan interactions implicated in autoimmune diseases like rheumatoid arthritis (Journal of Medicinal Chemistry, December 2024). The ability to selectively remove individual acetates through site-specific deprotection methods represents a major breakthrough enabling precise structural modifications.
The unique combination of chemical stability and functional versatility positions β-D-Glucose Pentaacetate as an indispensable tool across diverse research disciplines. Its applications now span from fundamental glycobiology investigations to advanced therapeutic development programs addressing unmet medical needs such as targeted cancer therapies and novel vaccine formulations—underscoring its enduring importance since initial synthesis reports from the early 1980s but amplified by modern analytical techniques and synthetic methodologies.
604-69-3 (β-D-Glucose pentaacetate) 関連製品
- 96-82-2(Lactobionic acid)
- 104-50-7(4-Octanolide)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 58-86-6(D(+)-Xylose)
- 57-50-1(Sucrose, Ultra Pure)
- 22352-19-8(Octaacetyl-β-maltose)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 63-42-3(Lactose)

